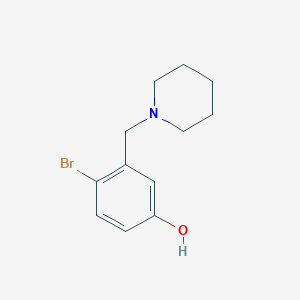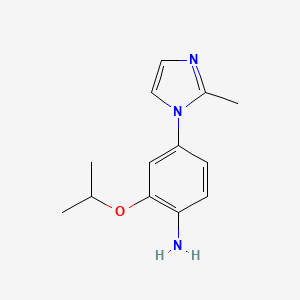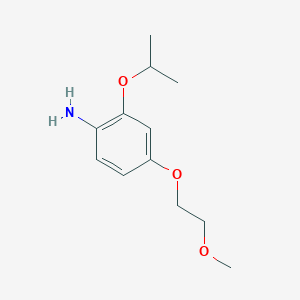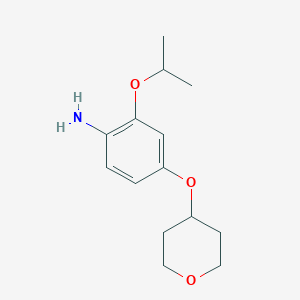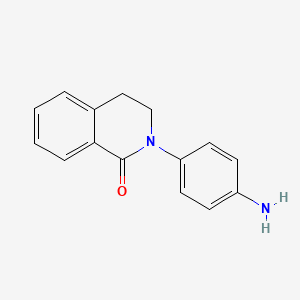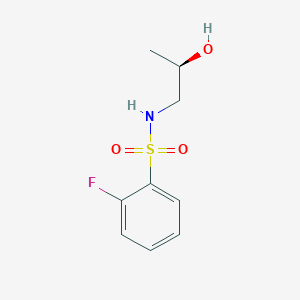
(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide
Overview
Description
(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12FNO3S and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding to Carbonic Anhydrase : Research by Gao, Qiao, and Whitesides (1995) on para-substituted benzenesulfonamides, which includes compounds structurally related to (R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide, has demonstrated their role as inhibitors for carbonic anhydrase II. They found that the binding of these ligands to the enzyme is influenced by the structure and surface area of the hydrophobic groups attached to the benzenesulfonamide ring (Gao, Qiao, & Whitesides, 1995).
Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are chemically related to this compound, as inhibitors of kynurenine 3-hydroxylase. These compounds, including one with a fluorine substitution, showed high-affinity inhibition of this enzyme, which is significant for understanding pathways related to neuronal injury (Röver et al., 1997).
Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) reported on benzenesulfonamide derivatives with fluorine atoms, including structures similar to this compound, as selective inhibitors of cyclooxygenase-2 (COX-2). This is particularly relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antidepressant and Anxiolytic Properties : Słoczyńska et al. (2018) studied a compound structurally related to this compound, focusing on its metabolism and potential as a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties (Słoczyńska et al., 2018).
Fluorometric Sensing for Metal Ions : Bozkurt and Gul (2018) utilized a pyrazoline derivative of benzenesulfonamide for fluorometric detection of metal ions, demonstrating its potential as a selective sensor for Hg2+ ions (Bozkurt & Gul, 2018).
properties
IUPAC Name |
2-fluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-7(12)6-11-15(13,14)9-5-3-2-4-8(9)10/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGAXHTUNIACI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



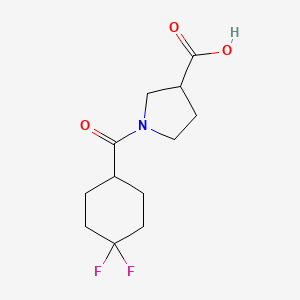
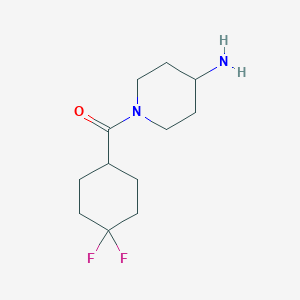

![[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B7974432.png)

![1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7974447.png)
